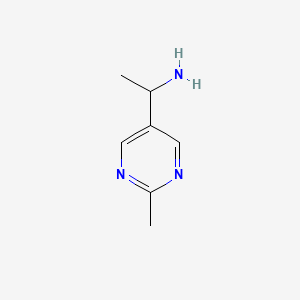

1-(2-Methylpyrimidin-5-yl)ethanamine

Vue d'ensemble

Description

1-(2-Methylpyrimidin-5-yl)ethanamine (1-MEPEA) is a synthetic compound used in a variety of scientific applications. It is a derivative of the pyrimidine ring, which is a six-membered aromatic heterocyclic compound. 1-MEPEA is used as a model compound for research in biochemistry, pharmacology, and medicinal chemistry. In addition, it has been used as a tool to study the effects of certain drugs on the body.

Applications De Recherche Scientifique

Catalysis and Synthesis

Enzymatic Synthesis : The use of immobilized amine transaminase from Vibrio fluvialis for synthesizing (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a critical intermediate in the production of the JAK2 kinase inhibitor AZD1480, demonstrates the compound's relevance in pharmaceutical synthesis. This process employs a green co-solvent, showcasing an environmentally friendly approach to complex molecule synthesis (Semproli et al., 2020).

Metal Complex Catalysis : Research into copper(II) and palladium(II) complexes involving pyridyl and pyrimidinyl ethanamine derivatives has shown potential in DNA binding/cleavage activity, cytotoxic studies, and catalysis for reactions like methoxycarbonylation of olefins and ethylene oligomerization. These studies underline the utility of such compounds in catalysis and bioactive molecule development (Kumar et al., 2012), (Nyamato et al., 2016).

Drug Development and Biomedical Research

Antitumor Activity : Novel 1,2,4-oxadiazoles and trifluoromethylpyridines, structurally related to natural products and including pyrimidin-yl derivatives, have been synthesized and evaluated for their antitumor activity. This illustrates the potential of such compounds in the development of new anticancer drugs (Maftei et al., 2016).

Enzyme Inhibition : The study of molybdenum-containing enzymes in the biotransformation of novel compounds indicates the significance of pyrimidin-yl derivatives in understanding drug metabolism, potentially leading to the development of more effective and safer therapeutics (Adusumalli et al., 2019).

Material Science and Polymerization

Polymer Synthesis : Derivatives of 1-(2-Methylpyrimidin-5-yl)ethanamine have been utilized in the synthesis and solid-state polymerization of novel diacetylene monomers, leading to materials with potential applications in nonlinear optics and electronic devices (Wang et al., 2000).

Electrooptic Film Fabrication : The influence of pyrrole-pyridine-based chromophore architecture, which includes pyrimidin-yl components, on covalent self-assembly, thin-film microstructure, and nonlinear optical response, underscores the compound's importance in the development of advanced optical and electronic materials (Facchetti et al., 2006).

Propriétés

IUPAC Name |

1-(2-methylpyrimidin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJDBWQOOLPSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717415 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpyrimidin-5-yl)ethanamine | |

CAS RN |

1071435-99-8 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

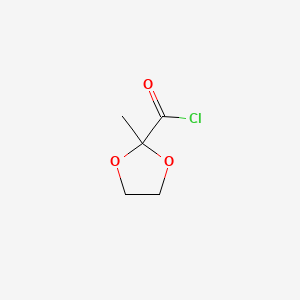

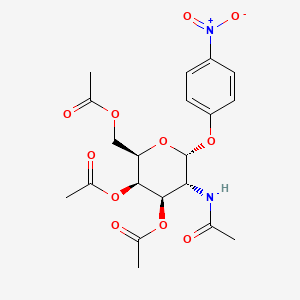

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.